molecular formula C19H22N2O6S B11509819 Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11509819
M. Wt: 406.5 g/mol
InChI Key: XQLXHKALSNQUIX-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 3-(4-methylphenyl)propanoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-chlorophenyl)propanoate
  • Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 3-[(2-methyl-5-nitrophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H22N2O6S/c1-4-27-19(22)12-17(15-8-5-13(2)6-9-15)20-28(25,26)18-11-16(21(23)24)10-7-14(18)3/h5-11,17,20H,4,12H2,1-3H3

InChI Key

XQLXHKALSNQUIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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